molecular formula C13H11FO2S B161764 p-Fluorophenyl-p-tolylsulfone CAS No. 1643-97-6

p-Fluorophenyl-p-tolylsulfone

Cat. No.: B161764
CAS No.: 1643-97-6
M. Wt: 250.29 g/mol
InChI Key: PSDMTXMSQAGPPB-UHFFFAOYSA-N
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Description

p-Fluorophenyl-p-tolylsulfone: is a sulfone compound with the molecular formula C13H11FO2S and a molecular weight of 250.29 g/mol . This compound is characterized by the presence of a fluorine atom on the phenyl ring and a tolyl group attached to the sulfone moiety. It has gained attention in various fields of research due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Fluorophenyl-p-tolylsulfone typically involves the reaction of p-fluorophenyl sulfone with p-tolyl sulfone under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: p-Fluorophenyl-p-tolylsulfone undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form sulfides or thiols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: p-Fluorophenyl-p-tolylsulfone is used as a building block in organic synthesis.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as an antibacterial and antifungal agent. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of high-performance polymers and materials. Its thermal stability and chemical resistance make it suitable for applications in electronics, aerospace, and automotive industries .

Mechanism of Action

The mechanism of action of p-Fluorophenyl-p-tolylsulfone involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes .

Comparison with Similar Compounds

  • 4-Chlorophenyl-p-tolylsulfone
  • 4-Methylbenzyl-p-tolylsulfone
  • 4-Nitrophenyl-p-tolylsulfone
  • Phenethyl-p-tolylsulfone
  • Phenyl-p-tolylsulfone

Comparison: p-Fluorophenyl-p-tolylsulfone is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its analogs, the fluorine atom enhances the compound’s metabolic stability and lipophilicity, making it more effective in certain applications .

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2S/c1-10-2-6-12(7-3-10)17(15,16)13-8-4-11(14)5-9-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDMTXMSQAGPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167742
Record name 1-Fluoro-4-((4-methylphenyl)sulphonyl)benzene
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Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1643-97-6
Record name 1-Fluoro-4-[(4-methylphenyl)sulfonyl]benzene
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Record name p-Fluorophenyl p-tolyl sulfone
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Record name p-Fluorophenyl-p-tolylsulfone
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Record name 1-Fluoro-4-((4-methylphenyl)sulphonyl)benzene
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Record name 1-fluoro-4-[(4-methylphenyl)sulphonyl]benzene
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Record name p-Fluorophenyl p-tolyl sulfone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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